Documented Role as Exclusive Intermediate K3 in the Patented DPOC-4088 Thrombin Inhibitor Process vs. Unvalidated 3-Hydroxy and 3-Bromo Analogs
In the patented process for DPOC-4088 (US 8,541,580 B2), ethyl 3-chloropyrazin(1H)-2-one-1-acetate is explicitly designated as intermediate K3 and is the sole electrophilic partner for the key C-3 amination with 2,2-difluoro-2-(2-pyridyl)ethylamine (K2) [1]. The 3-chloro substituent is mandatory for this SNAr displacement; neither the 3-hydroxy analog (CAS 312904-87-3, pKa ~9.07, poor leaving group) nor the 3-bromo analog (CAS 267876-34-6, MW 261.07, not cited in the DPOC-4088 process patents) have been validated in any published scalable route to this thrombin inhibitor [2]. The OPR&D 2004 paper describing multi-kilo preparation of DPOC-4088 explicitly lists CAS 435345-05-4 (listed as (3-Chloro-2-oxo-2H-pyrazin-1-yl)-acetic acid ethyl ester) among the key intermediates, alongside CAS 312904-86-2 and 312904-87-3 as precursors in the synthetic sequence [2].
| Evidence Dimension | Validated role as intermediate K3 in patented DPOC-4088 synthesis |
|---|---|
| Target Compound Data | CAS 435345-05-4: explicitly designated as intermediate K3 in US 8,541,580 B2 and listed in OPR&D 2004 synthetic scheme |
| Comparator Or Baseline | 3-Hydroxy analog (CAS 312904-87-3): precursor to the chloro compound via chlorination; 3-Bromo analog (CAS 267876-34-6): not cited in any DPOC-4088 process patent or scale-up publication |
| Quantified Difference | Only CAS 435345-05-4 is validated for the multi-kilo process; neither hydroxy nor bromo analogs can directly serve as electrophilic partner for the K2 amination step |
| Conditions | Process patent US 8,541,580 B2; OPR&D 2004, 8(2), 192-200; DPOC-4088 synthetic route |
Why This Matters
Procurement of CAS 435345-05-4 is mandatory for any group reproducing the published DPOC-4088 synthetic route; substitution with the 3-hydroxy or 3-bromo analog introduces an unvalidated synthetic step and may require complete re-optimization of reaction conditions.
- [1] Reddy, B.R. et al. (Diakron Pharmaceuticals, Inc.). US Patent 8,541,580 B2. Process for the preparation of pyrazinone thrombin inhibitor and its intermediates. Issued September 24, 2013. View Source
- [2] Ashwood, M.S.; Alabaster, R.J.; Cottrell, I.F.; Cowden, C.J.; Davies, A.J.; Dolling, U.H.; Emerson, K.M.; Gibb, A.D.; Hands, D.; Wallace, D.J.; Wilson, R.D. Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Organic Process Research & Development 2004, 8 (2), 192–200. DOI: 10.1021/op0341420. View Source
